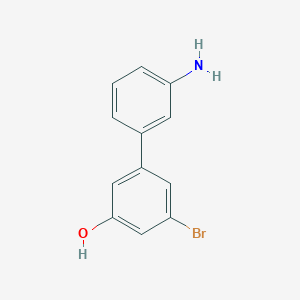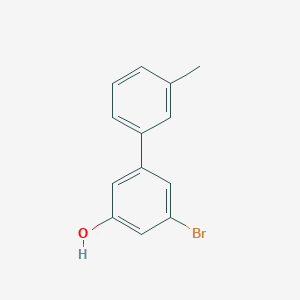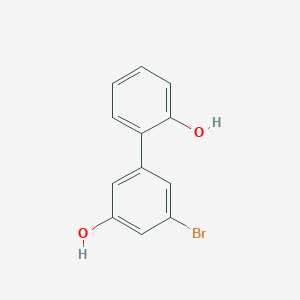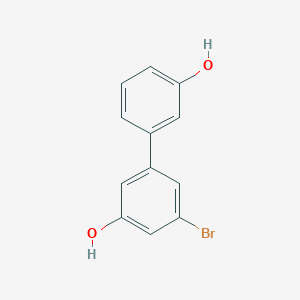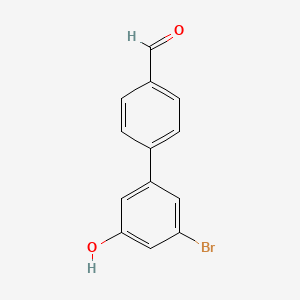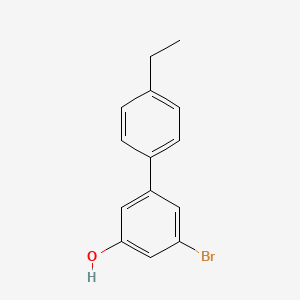
3-Bromo-5-(2,3-dimethylphenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(2,3-dimethylphenyl)phenol: is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom and a dimethylphenyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-5-(2,3-dimethylphenyl)phenol can be achieved through several methods. One common approach involves the bromination of 5-(2,3-dimethylphenyl)phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-Bromo-5-(2,3-dimethylphenyl)phenol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The phenol group in the compound can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as water or alcohols.
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents in acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation using palladium or platinum catalysts.
Major Products Formed:
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
3-Bromo-5-(2,3-dimethylphenyl)phenol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.
Biology:
In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its brominated structure allows for easy detection and quantification in biological assays.
Medicine:
The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs with antimicrobial, anti-inflammatory, or anticancer properties. Its structural features may contribute to the development of novel therapeutic agents.
Industry:
In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its brominated phenol structure imparts unique characteristics to the final products.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(2,3-dimethylphenyl)phenol depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets through various pathways. The bromine atom and phenol group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that influence the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
3-Bromophenol: A simpler brominated phenol with similar reactivity but lacking the dimethylphenyl group.
5-Bromo-2,3-dimethylphenol: A compound with a similar structure but different substitution pattern on the phenol ring.
3-Bromo-5-(trifluoromethyl)phenol: A compound with a trifluoromethyl group instead of the dimethylphenyl group, leading to different chemical and physical properties.
Uniqueness:
3-Bromo-5-(2,3-dimethylphenyl)phenol is unique due to the presence of both a bromine atom and a dimethylphenyl group on the phenol ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis, research, and industry.
Eigenschaften
IUPAC Name |
3-bromo-5-(2,3-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-9-4-3-5-14(10(9)2)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYRGBZUELOVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)Br)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686365 |
Source


|
| Record name | 5-Bromo-2',3'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-91-7 |
Source


|
| Record name | 5-Bromo-2',3'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
